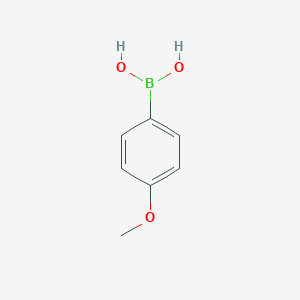

4-Methoxyphenylboronic acid

Beschreibung

Significance as a Versatile Organoboron Reagent in Organic Synthesis and Beyond

The primary significance of 4-methoxyphenylboronic acid lies in its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ontosight.aiinnospk.comchemimpex.comchemicalbook.com This reaction is a fundamental tool for forming carbon-carbon bonds, which is a critical step in constructing the molecular architecture of complex molecules. innospk.com Its ability to couple with aryl halides and triflates under mild conditions makes it indispensable for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals. innospk.comchemimpex.com

Beyond the Suzuki-Miyaura reaction, its utility extends to a variety of other catalytic processes, including:

Heck-type reactions : It is used in palladium-catalyzed stereoselective Heck-type reactions. chemicalbook.comscientificlabs.com

Direct Arylation : The compound serves as a reagent for both ruthenium-catalyzed and palladium-catalyzed direct arylation. chemicalbook.comscientificlabs.com

Conjugate Addition : It participates in rhodium-catalyzed asymmetric conjugate addition reactions. chemicalbook.com

Other Couplings : It is also employed in copper-mediated and ligand-free coupling reactions. chemicalbook.comscientificlabs.com

The applications of this compound are not confined to organic synthesis. In materials science, it has been used as a precursor for the in-situ doping of graphene during chemical vapor deposition (CVD), a process that modifies the material's properties for potential use in electronics. chemicalbook.comchemicalbook.com Furthermore, its boronic acid functional group can interact with diols, a characteristic that has been leveraged in the development of chemical sensors, including electrochemical probes for detecting hydrogen peroxide in living cells and for glucose sensing. chemimpex.comchemicalbook.com

Overview of its Role in Modern Chemical Science

In modern chemical science, this compound is regarded as a highly versatile and essential building block. ontosight.aichemimpex.com Its widespread application in forming carbon-carbon bonds has solidified its status as a staple reagent for chemists creating complex molecular structures. ontosight.aiinnospk.com The compound is a key intermediate in the synthesis of a wide array of products, from active pharmaceutical ingredients (APIs) and agrochemicals to advanced materials. ontosight.aiinnospk.comchemimpex.com Its compatibility with numerous functional groups and its role in robust and high-yield coupling reactions underscore its importance. chemimpex.com Researchers continue to explore its utility, for instance, by using it as a model to understand the function of boron in plant biology. innospk.comchemicalbook.com The continued development of new synthetic methodologies and the demand for novel functional molecules ensure that this compound will remain a significant compound in the field. ontosight.ai

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAAEKKFGLPLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Record name | 4-boronoanisole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205837 | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-07-0 | |

| Record name | (4-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxyphenylboronic Acid and Its Derivatives

Established and Emerging Synthetic Routes

The preparation of 4-methoxyphenylboronic acid has traditionally relied on the reaction of a Grignard reagent with a boron electrophile. However, alternative pathways, including palladium-catalyzed cross-coupling reactions, have gained prominence due to their efficiency and functional group tolerance.

Grignard Reagent-Based Preparations

A cornerstone of arylboronic acid synthesis is the Grignard reaction. This method involves the formation of an organomagnesium halide (Grignard reagent), which then acts as a nucleophile, attacking a boron-containing electrophile.

The most common Grignard-based approach to this compound involves the reaction of 4-methoxyphenylmagnesium bromide with a boron electrophile, typically a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. fiveable.memdpi.com The Grignard reagent is prepared by reacting 4-bromoanisole (B123540) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). fiveable.me The subsequent reaction with the borate ester, followed by acidic workup, yields the desired boronic acid.

The reaction temperature is a critical parameter. While some procedures advocate for very low temperatures, such as -70°C, to minimize the formation of diaryl and triaryl boron species, it has been discovered that the reaction can be successfully carried out at higher temperatures, between 0°C and +5°C, which is more amenable to industrial-scale production. google.com

| Reactant | Electrophile | Solvent | Temperature | Product | Yield |

| 4-Methoxyphenylmagnesium bromide | Trimethyl borate | Tetrahydrofuran (THF) | -70°C | 3-(1-Adamantyl)-4-methoxyphenylboronic acid | 69% google.com |

| 4-Methoxyphenylmagnesium bromide | Triisopropyl borate | Tetrahydrofuran (THF) | 0°C to +5°C | This compound | Not specified |

This table showcases reaction conditions for the synthesis of boronic acids using Grignard reagents and boron electrophiles.

The efficiency of Grignard reagent formation and subsequent reactions can be significantly enhanced by the use of additives, with lithium chloride (LiCl) being a notable example. organic-chemistry.org LiCl acts as a "turbo-Grignard" reagent enhancer by breaking down passivating magnesium halide layers on the magnesium surface and increasing the solubility and reactivity of the Grignard reagent. nih.govresearchgate.net

In the synthesis of a derivative, 3-(1-adamantyl)-4-methoxyphenylboronic acid, the addition of LiCl was found to be crucial for achieving good yields. google.com Varying the molar ratio of LiCl to the starting aryl bromide showed that an optimal ratio of 1.2:1 (LiCl to aryl bromide) provided the best results. researchgate.net Without LiCl, the yield of the boronic acid was a mere 3%, which increased to 63% with a 2:1 molar ratio of LiCl. google.com The use of other lithium salts like LiBr, LiI, Li2SO4, LiClO4, and LiBF4 was also explored, but LiCl proved to be the most effective. google.com

| Additive | Molar Ratio (Additive:Aryl Bromide) | Yield of 3-(1-adamantyl)-4-methoxyphenylboronic acid |

| None | - | 3% google.com |

| LiCl | 0.1:1 | 7% google.com |

| LiCl | 1:1 | 48% google.com |

| LiCl | 1.2:1 | ~50% (preparative yield) researchgate.net |

| LiCl | 2:1 | 63% google.com |

| LiCl | 3:1 | 62% google.com |

This table illustrates the significant impact of lithium chloride on the yield of a boronic acid derivative synthesized via a Grignard reaction.

Alternative Synthetic Pathways

While the Grignard route is well-established, alternative methods have been developed to overcome some of its limitations, such as the need for strictly anhydrous conditions and the potential for side reactions. The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, offers a powerful alternative. This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. This method often provides higher yields and better functional group tolerance compared to the Grignard approach.

Process Optimization and Scalability in this compound Synthesis

Moving from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability to ensure efficiency, safety, and cost-effectiveness.

Industrial-Scale Synthesis Considerations

For the industrial-scale synthesis of this compound and its derivatives, several factors are critical. The Grignard-based synthesis has been shown to be scalable. google.com For instance, a six-fold scale-up of the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid did not result in a decrease in yield. google.com

A significant process improvement for the Grignard route is the ability to perform the reaction at a more manageable temperature range of 0°C to +5°C, as opposed to the cryogenic temperatures often cited in the literature. google.com This simplifies the process and reduces the need for specialized cooling equipment, a major advantage for industrial production. google.com

Factors Influencing Reaction Reproducibility and Purity

The reproducibility and purity of this compound and its derivatives are critically dependent on a multitude of factors throughout the synthetic process. Precise control over reaction parameters, reagent quality, and purification methods is essential to ensure consistent, high-purity yields. Key variables include the choice of starting materials, reaction temperature, solvent systems, and the nature of catalysts and bases employed.

Influence of Reaction Conditions

The conditions under which the synthesis is performed play a pivotal role in the outcome. For instance, in the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid via a Grignard reagent, the reaction temperature is a critical parameter. It has been demonstrated that this specific Grignard reaction can be successfully performed at a surprisingly high temperature range of 0°C to +5°C, which is contrary to the often-required low temperatures (e.g., -70°C) for similar arylboronic acid preparations. google.com This higher temperature tolerance contributes to a more reproducible and scalable process. google.com

In Suzuki-Miyaura cross-coupling reactions involving this compound, the choice of solvent and base significantly impacts conversion rates and product purity. tcichemicals.comnih.gov Studies have shown that in certain systems, toluene (B28343) is a superior solvent compared to dimethylformamide (DMF) or 1,2-dimethoxyethane (B42094) (DME), with potassium carbonate (K2CO3) being the most effective base, leading to high conversion rates. tcichemicals.com The reaction temperature is also crucial; for some Suzuki-Miyaura reactions, an increase in temperature from 30°C to 60°C can improve yields, but further increases may be detrimental. nih.gov The concentration of the palladium catalyst is another key factor; while a higher catalyst loading can ensure complete conversion, optimized processes can achieve high yields with very low catalyst concentrations, improving the cost-effectiveness and reducing palladium contamination in the final product. arkat-usa.org

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Temperature (Grignard Synthesis) | 0°C to +5°C vs. -70°C | Enables reproducible and scalable synthesis of derivatives like 3-(1-adamantyl)-4-methoxyphenylboronic acid. google.com | google.com |

| Solvent (Suzuki Coupling) | Toluene vs. DMF/DME | Toluene found to be superior for achieving high conversion. tcichemicals.com | tcichemicals.com |

| Base (Suzuki Coupling) | K2CO3 | Identified as the most effective base in specific systems for high conversion. tcichemicals.com | tcichemicals.com |

| Catalyst Concentration (Suzuki Coupling) | 0.05 mol% to 1 mol% | Complete conversion can be achieved even at very low catalyst loadings (0.05 mol%), maximizing turnover number. arkat-usa.org | arkat-usa.org |

Impact of Reagent Quality and Additives

The quality of the starting materials, particularly the organometallic reagents, is paramount for achieving reproducible results. The formation of Grignard reagents, a common route to boronic acids, can be sensitive. The use of additives like lithium chloride (LiCl) has been shown to be essential for obtaining high yields in the synthesis of certain derivatives of this compound. google.com In the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid, the absence of LiCl resulted in a drastic drop in yield from over 60% to just 3%. google.com

The purity of the boronic acid itself is crucial for subsequent reactions. The presence of water can affect the equilibrium between the boronic acid and its anhydride (B1165640) form (boroxine), leading to irreproducibility. wiley-vch.de Therefore, the water content of the this compound sample, which can be influenced by the recrystallization solvent, must be controlled. wiley-vch.deinnospk.com

| Reagent/Additive | Factor | Impact on Reproducibility and Purity | Reference |

|---|---|---|---|

| Grignard Reagent | Presence of LiCl | Crucial for high yields; absence leads to significant yield reduction (e.g., 62% with LiCl vs. 3% without). google.com | google.com |

| This compound | Water Content | Affects the acid-anhydride equilibrium, potentially causing a lack of reproducibility in subsequent reactions. wiley-vch.de | wiley-vch.de |

| Boron Source | Choice of Borate Ester (e.g., trimethylborate, triisopropylborate) | Affects the yield of the final boronic acid derivative, with trimethylborate showing higher yields in some cases (69% vs 51%). google.com | google.com |

Purification Methodologies

The final purity of this compound is heavily dependent on the purification method employed. Recrystallization is a common and effective technique. guidechem.com The choice of solvent for recrystallization is critical; water is often used to purify the final product. guidechem.com For derivatives, other solvents or solvent systems like ethyl acetate (B1210297) may be used during the workup and purification stages. google.com

In cases where simple recrystallization is insufficient to remove persistent impurities, more advanced techniques are required. A process for purifying formyl-substituted phenylboronic acids involves dissolving the crude product in an aqueous alkaline solution at a controlled pH (not exceeding 10.5) and temperature (below 10°C) to prevent degradation reactions like the Cannizzaro reaction. google.com After filtering off insoluble impurities, the pure boronic acid is precipitated by adding acid. google.com This method has been shown to increase the purity of compounds like 3-formyl-4-methoxyphenylboronic acid from 96% to over 99.5%. google.com Column chromatography is another method used to achieve high purity, especially for removing insoluble by-products that could otherwise lead to significant product loss during hot filtration. orgsyn.orgambeed.com

Mechanistic Investigations of 4 Methoxyphenylboronic Acid in Catalytic Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

4-Methoxyphenylboronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Its utility is particularly pronounced in the Suzuki-Miyaura reaction, where it serves as the organoboron component.

The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net this compound is frequently employed in these reactions due to its stability, commercial availability, and favorable reactivity profile. The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organic halide or pseudohalide. nih.gov

The use of this compound in Suzuki-Miyaura reactions demonstrates a broad substrate scope, enabling the synthesis of a wide array of biaryl compounds. It reacts efficiently with various aryl halides, including those bearing either electron-donating or electron-withdrawing groups. For instance, a palladium catalyst immobilized on a terbium-based porous organic polymer (TbPo-Pd(II)) has been shown to be effective for the Suzuki-Miyaura coupling of this compound, achieving a yield of 94.4%. researchgate.net

The electronic properties of the boronic acid can significantly influence the efficiency of the coupling reaction. Electron-rich boronic acids like this compound have been observed to give higher yields compared to their more electron-deficient counterparts in certain nickel-catalyzed Suzuki-Miyaura reactions. nih.gov However, steric hindrance on the boronic acid partner, such as with ortho-disubstituted arylboronic acids, can lead to lower yields due to slower transmetalation. nih.gov

Table 1: Efficiency of this compound in Suzuki-Miyaura Coupling with Various Aryl Halides

| Aryl Halide/Pseudohalide | Catalyst System | Solvent/Base | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenylmethyl 2,3,4,5,6-pentafluorobenzoate | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | Toluene (B28343)/Ethanol, K₂CO₃ | 85 | nih.gov |

| Various Aryl Halides | TbPo-Pd(II) | - | 94.4 | researchgate.net |

| Naphthalene-1-yl dimethylsulfamate | dppfNiII(o-tol)(Cl) | Toluene, K₃PO₄ | High | nih.gov |

| 1-Bromo-2-methylbenzene | SiliaCat® DPP-Pd | - | Up to 99 | thieme-connect.com |

This compound effectively couples with a range of aryl halides and pseudohalides. The general reactivity trend for aryl halides in Suzuki-Miyaura reactions is R-I > R-Br > R-Cl. researchgate.net Research has demonstrated successful couplings of this compound with aryl iodides, bromides, and even the less reactive aryl chlorides, often by adjusting reaction conditions or catalyst systems. researchgate.netresearchgate.net

For example, a TbPo-Pd(II) catalyst has shown excellent performance in coupling various aryl halides with phenylboronic acid derivatives. researchgate.net While aryl chlorides are generally less reactive, certain catalyst systems can promote their coupling. For instance, increasing the reaction temperature has been shown to facilitate the reaction of 4-chlorobenzonitrile with phenylboronic acid. researchgate.net Pseudohalides, such as triflates, are also viable coupling partners for this compound, particularly in continuous flow systems. thieme-connect.commdpi.com

The choice of ligand and the optimization of catalyst loading are critical for achieving high efficiency in Suzuki-Miyaura reactions involving this compound. Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as SPhos, have demonstrated high activity, allowing for reactions with low catalyst levels and the synthesis of sterically hindered biaryls. nih.govresearchgate.net

Optimizing catalyst loading is essential for both economic and environmental reasons. Studies have shown that palladium loading can be significantly reduced without compromising the reaction's efficiency. rsc.org For instance, in certain aqueous systems, the palladium loading has been lowered from 3.0 mol% to 0.4 mol% without any loss of conversion. rsc.org High-throughput screening and Design of Experiments (DOE) are increasingly used to systematically optimize variables like catalyst and ligand loading. acs.org In some cases, higher product conversions are observed with higher palladium loadings when using certain ligands like triphenylphosphine, while for others like XPhos, lower palladium loadings are preferred. acs.org

There is a significant drive towards developing more environmentally friendly Suzuki-Miyaura coupling protocols, with a focus on using aqueous media. researchgate.net The stability of boronic acids in water makes them well-suited for such "green" chemistry approaches. mdpi.com Reactions with this compound have been successfully carried out in pure water or aqueous solvent mixtures, often with the aid of surfactants or phase-transfer catalysts to overcome the poor solubility of some substrates. rsc.orgmdpi.com

The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is another green approach that facilitates catalyst recovery and minimizes product contamination with palladium residues. acsgcipr.org Surfactant-enabled aqueous Suzuki-Miyaura couplings have been demonstrated under flow conditions using heterogeneous nanoparticle catalysts with very low levels of palladium. nsf.gov These methods align with the principles of green chemistry by reducing the reliance on toxic organic solvents. acsgcipr.org

Table 2: Green Chemistry Approaches for Suzuki-Miyaura Coupling with this compound

| Approach | Catalyst/System | Key Features | Reference |

|---|---|---|---|

| Aqueous Media | Ligand-free or ligand-assisted | Quantitative conversions in pure water or aqueous media. | rsc.org |

| Aqueous Micellar Catalysis | Fe/ppm Pd nanoparticles | Utilizes ppm levels of Pd in a continuous stirred-tank reactor (CSTR). | nsf.gov |

| Heterogeneous Catalysis | Palladium/Carbon (Pd/C) | Efficient catalyst recovery and reduced palladium contamination in the product. | acsgcipr.org |

| Aqueous Ethanol | Magnetic Nanoparticles Supported Oxime Palladacycle | High to excellent yields at room temperature with low catalyst loading (0.3 mol%). | researchgate.net |

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. The Suzuki-Miyaura coupling of this compound has been successfully implemented in continuous flow systems. mdpi.com These systems often utilize packed-bed reactors with immobilized palladium catalysts, such as SiliaCat® DPP-Pd. thieme-connect.commdpi.com

In a continuous flow setup, a solution containing the aryl halide and another with the boronic acid and base are pumped through a heated reactor containing the catalyst. mdpi.com This method has been used to synthesize biaryl derivatives from various aryl halides and pseudohalides with this compound in excellent yields. mdpi.com Continuous flow processes not only allow for high throughput but also enable the integration of reaction and purification steps, such as continuous extraction with supercritical carbon dioxide. rsc.org The stability of the catalyst is a key advantage, with some systems showing retained activity even after extended periods of operation and low levels of palladium leaching. thieme-connect.com

Palladium-Catalyzed Direct Arylation Reactions

Palladium-catalyzed direct arylation represents a significant advancement in C-C bond formation, offering an atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings. nih.gov In these reactions, a C-H bond is functionalized directly, avoiding the need for pre-functionalized starting materials. nih.gov this compound is utilized as an arylating agent in these transformations. The reaction facilitates the coupling of arylboronic acids with (hetero)arenes under mild conditions, often using dioxygen as the terminal oxidant. documentsdelivered.comresearchgate.net

The mechanism of direct arylation can vary, with possibilities including a Pd(II)/Pd(0) cycle or a Pd(II)/Pd(IV) pathway. nih.gov In a commonly proposed Pd(II)/Pd(0) mechanism, the reaction is thought to proceed via a concerted metalation-deprotonation (CMD) step. nih.gov Competitive reaction studies suggest that electron-poor arenes can react preferentially over electron-rich ones, supporting the CMD pathway. nih.gov The use of this compound has been noted in the direct C6 arylation of cyclic enaminones under Pd(II) catalysis, where the choice of oxidant was found to be crucial for regioselectivity. acs.org

Palladium-Catalyzed Heck-Type Reactions

The Heck reaction, or Mizoroki-Heck reaction, traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com A significant variation, known as the oxidative Heck or boron-Heck reaction, utilizes arylboronic acids, such as this compound, in place of aryl halides. acs.orgnih.gov This approach is considered more environmentally benign as it avoids the formation of halide waste. nih.gov

The mechanistic cycle for this variant differs from the traditional Heck reaction. Instead of the initial step being an oxidative addition of Pd(0) to an aryl halide, the cycle begins with the transmetalation of the aryl group from the boronic acid to a Pd(II) catalyst. hw.ac.uk This forms an arylpalladium(II) intermediate. The subsequent steps involve alkene insertion into the Pd-C bond (carbopalladation) and β-hydride elimination to yield the substituted alkene product and a palladium(0) species. acs.orgwikipedia.org An oxidant is then required to regenerate the active Pd(II) catalyst for the next cycle. hw.ac.uk

Achieving stereoselectivity in Heck reactions is a significant area of research. In intramolecular Heck reactions, high levels of regioselectivity and stereoselectivity can often be achieved. libretexts.org For intermolecular reactions, particularly enantioselective variants, the challenge is greater. The oxidative boron-Heck reaction has emerged as a powerful tool for enabling previously difficult intermolecular enantioselective couplings. hw.ac.uk

The use of chiral ligands is essential for inducing asymmetry. hw.ac.uklibretexts.org For example, in the enantioselective oxidative Heck reaction of 2,3-dihydrofuran with various arylboronic acids, chiral bidentate phosphine ligands such as (R)-BINAP were found to be effective, providing moderate to good enantioselectivities. hw.ac.uk The mechanism relies on the chiral ligand influencing the facial selectivity of the alkene insertion into the arylpalladium(II) intermediate. The subsequent syn-β-hydride elimination must occur at a position that preserves the newly formed stereocenter. hw.ac.uk

The oxidative Heck reaction sequence is catalyzed by Pd(II) and requires an oxidant to maintain the catalytic cycle. hw.ac.uk This contrasts with the traditional Pd(0)-catalyzed Mizoroki-Heck reaction. hw.ac.uk The process begins with a transmetalation step between the arylboronic acid (e.g., this compound) and the Pd(II) catalyst. hw.ac.uk This is followed by carbopalladation of the alkene. The regioselectivity of this step can be influenced by the electronic properties of the catalyst system; increasing the electron density of the palladium catalyst can suppress unwanted side reactions. acs.org

After carbopalladation, β-hydride elimination occurs to form the arylated alkene product and a Pd(0) species. acs.org A key feature of the oxidative sequence is the final step, where an oxidant, such as copper(II) salts, benzoquinone, or molecular oxygen, re-oxidizes Pd(0) back to the active Pd(II) state, thus closing the catalytic loop. acs.orghw.ac.uk This methodology has been applied in tandem-type sequences, for example, coupling an oxidative Heck reaction with an intramolecular C-H amidation. sigmaaldrich.comscientificlabs.co.uk

Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles

Arylboronic acids can undergo a palladium-catalyzed nucleophilic addition to the carbon-nitrogen triple bond of nitriles. researchgate.netnih.gov This reaction provides a direct route to aryl ketones upon hydrolysis of the intermediate imine. The transformation is effectively catalyzed by cationic palladium(II) complexes. nih.gov Mechanistic studies suggest the reaction involves the nucleophilic addition of an aryl-palladium species to the nitrile. researchgate.net

The palladium-catalyzed addition of arylboronic acids, including this compound, to nitriles in the presence of an acid and water affords aryl ketones in moderate to good yields. nih.gov The reaction is believed to proceed through the formation of an imine intermediate, which is subsequently hydrolyzed in the aqueous medium to yield the corresponding ketone. nih.gov This method is versatile and can be applied to synthesize a variety of aryl ketones from readily available nitrile precursors. researchgate.netresearchgate.net For example, the reaction of various arylboronic acids with acetonitrile produces the corresponding acetophenone derivatives. researchgate.net

The palladium(II)-catalyzed addition of arylboronic acids demonstrates broad substrate scope with respect to the nitrile component. The reaction is compatible with aromatic, alkyl, and benzyl nitriles. nih.gov The catalytic system shows high activity, enabling the addition to even unactivated nitriles like acetonitrile. researchgate.net The reaction conditions are generally robust, tolerating various functional groups on both the arylboronic acid and the nitrile. researchgate.net This methodology has been extended to more complex systems, such as the synthesis of benzofurans from phenoxyacetonitriles in a one-step process, highlighting the synthetic utility of the cationic palladium-catalyzed addition. nih.gov

Other Transition Metal-Catalyzed Reactions

Beyond the well-documented palladium-catalyzed Suzuki-Miyaura coupling, this compound serves as a versatile coupling partner in a variety of other transition metal-catalyzed transformations. Mechanistic investigations into these reactions reveal the diverse roles this organoboron compound can play, from a simple aryl source to a key participant in catalyst turnover and stereochemical control. This section explores the mechanistic nuances of this compound in reactions catalyzed by copper, ruthenium, rhodium, and nickel.

Copper-Mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids

The introduction of fluoroalkyl groups into aromatic systems is of significant interest in medicinal and materials chemistry. Copper-mediated cross-coupling reactions have emerged as a powerful tool for this transformation. A notable development is the ligandless, aerobic fluoroalkylation of arylboronic acids, including this compound, with fluoroalkyl iodides at room temperature. nih.govfigshare.com

Mechanistic studies suggest the formation of a key fluoroalkylcopper intermediate, [RfCu], as the active species responsible for the formation of the perfluoroalkylarene product. nih.gov The generation of this intermediate is proposed to occur via the initial formation of an arylcopper species, such as [PhCu], from the arylboronic acid. The subsequent reaction with the fluoroalkyl iodide can proceed through two potential pathways:

Oxidative Addition/Reductive Elimination: The [PhCu] intermediate undergoes oxidative addition with the fluoroalkyl iodide, followed by reductive elimination to yield the product.

Nucleophilic Substitution: An alternative pathway involves a nucleophilic substitution via a halogen "ate" intermediate. nih.gov

This copper-mediated process is tolerant of a wide range of functional groups. nih.gov The use of air as the oxidant makes it an environmentally benign method. researchgate.net While the term "fluoroalkylation" is broad, much of the research in this area has focused on trifluoromethylation. organic-chemistry.orgnih.govrsc.orgorganic-chemistry.orgrsc.org In these reactions, various trifluoromethylating agents can be used, and the mechanism often involves the generation of a CuCF3 intermediate, which then undergoes transmetalation with the arylboronic acid. organic-chemistry.orgcas.cn

Table 1: Selected Examples of Copper-Catalyzed Trifluoromethylation of Arylboronic Acids This table is interactive and can be sorted by clicking on the headers.

| Catalyst | CF3 Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI | Togni's reagent | K₂CO₃ | Diglyme | 35 | Good to Excellent | organic-chemistry.org |

| Cu catalysts | CF₃SO₂Na | t-BuOOH | N/A | Room Temp | Good | rsc.org |

| Cu powder | Ph₂S⁺CF₃ OTf⁻ | Various | N/A | N/A | Good | cas.cn |

Ruthenium-Catalyzed Direct Arylation

Ruthenium catalysts have proven effective for the direct arylation of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In these reactions, this compound can be employed as the arylating agent for various aromatic and heteroaromatic compounds.

The catalytic cycle typically involves the ortho-C-H activation of a directing group-containing substrate by the ruthenium catalyst. For instance, in the arylation of 2-phenylpyridine, a ruthenium complex such as [RuCl₂(p-cymene)]₂ is often used. The reaction proceeds via a ruthenacycle intermediate formed by C-H activation. This intermediate then reacts with the arylboronic acid in a transmetalation-like step to incorporate the 4-methoxyphenyl group. Subsequent reductive elimination releases the arylated product and regenerates the active ruthenium species. Carboxylic acids are often used as additives, as they can facilitate the C-H activation step through a concerted metalation-deprotonation mechanism.

Stoichiometric studies have demonstrated that ligands, such as tricyclohexylphosphine, are often required for the reaction with the electrophile (aryl halide in some variations) but not necessarily for the initial C-H bond activation step. researchgate.net The reaction demonstrates high functional group tolerance and typically exhibits excellent regioselectivity for the position ortho to the directing group.

Rhodium-Catalyzed Asymmetric Conjugate Addition

Rhodium complexes, particularly those bearing chiral ligands, are highly effective catalysts for the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated acceptors. This compound is a commonly used nucleophile in these 1,4-addition reactions, leading to the formation of chiral products with high enantioselectivity.

The catalytic cycle is generally understood to involve the following key steps:

Transmetalation: The reaction initiates with the transmetalation of the 4-methoxyphenyl group from the boronic acid to a rhodium(I) species. This step is often facilitated by a hydroxide or other basic species, which activates the boronic acid to form a more nucleophilic boronate. The active catalytic species is often a hydroxyrhodium complex.

Carbometalation: The resulting aryl-rhodium(I) species then undergoes migratory insertion with the α,β-unsaturated substrate (e.g., an enone or nitroalkene). This step forms a rhodium enolate or nitronate intermediate and establishes the new carbon-carbon bond. The stereochemistry of the final product is determined during this step by the chiral ligand environment around the rhodium center.

Protonolysis: The rhodium enolate intermediate is then protonated, often by water or an alcohol present in the reaction mixture, to release the final product and regenerate the active rhodium(I) catalyst.

Throughout this cycle, the rhodium catalyst typically remains in the +1 oxidation state. The use of chiral diene ligands has been particularly successful in achieving high yields and excellent enantioselectivities in these reactions.

Nickel-Catalyzed Suzuki-Miyaura Reactions

As a more earth-abundant and cost-effective alternative to palladium, nickel has garnered significant attention for catalyzing Suzuki-Miyaura cross-coupling reactions. This compound is a standard coupling partner in these transformations, which often exhibit different reactivity and mechanistic pathways compared to their palladium-catalyzed counterparts.

While the classical Suzuki-Miyaura mechanism is often described by a Ni(0)/Ni(II) catalytic cycle, substantial evidence points to the significant role of Ni(I) species in these reactions. organic-chemistry.orgrsc.org Mechanistic studies have revealed that Ni(I) species can be formed through several pathways during the catalytic reaction.

Two proposed pathways for the formation of Ni(I) intermediates are:

Comproportionation: A Ni(II) precatalyst, such as (dppf)Ni(o-tolyl)(Cl), can comproportionate with the active Ni(0) species generated in situ. organic-chemistry.orgrsc.org

Intermediate Comproportionation: The catalytic intermediate (dppf)Ni(Ar)(X) can also comproportionate with the active Ni(0) species. organic-chemistry.orgrsc.org

The formation of these Ni(I) species can be detrimental to catalysis that proceeds via a strict Ni(0)/Ni(II) cycle. organic-chemistry.orgrsc.org However, in other cases, particularly with alkyl electrophiles, a radical chain process involving Ni(I)/Ni(III) intermediates has been proposed. In such a cycle, a Ni(I) species reacts with the alkyl electrophile to generate an alkyl radical and a Ni(II) catalyst, which then proceeds through the coupling sequence. organic-chemistry.org

Ligand design is crucial for optimizing the efficiency and scope of nickel-catalyzed Suzuki-Miyaura reactions. The choice of ligand influences key steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Phosphine Ligands: Both monodentate and bidentate phosphine ligands are widely used. Monodentate phosphines can facilitate oxidative addition and transmetalation, while bidentate phosphines, like 1,1′-bis(diphenylphosphino)ferrocene (dppf), can stabilize the catalyst against deactivation. nih.gov

Nitrogen-Based Ligands: Bipyridine and phenanthroline-based ligands have also proven effective, particularly in reactions involving alkyl electrophiles.

The reaction conditions, including the choice of base and solvent, are also critical and are often optimized in conjunction with the ligand system to achieve high yields and selectivity.

Table 2: Comparison of Ligand Effects in Ni-Catalyzed Suzuki-Miyaura Coupling This table is interactive and can be sorted by clicking on the headers.

| Ligand Type | Key Feature | Impact on Catalytic Cycle | Typical Substrates | Reference |

|---|---|---|---|---|

| Monodentate Phosphine | Steric bulk, electron-donating ability | Can facilitate oxidative addition and transmetalation | Aryl halides | nih.gov |

| Bidentate Phosphine (e.g., dppf) | Chelation | Stabilizes catalyst against deactivation | Aryl sulfamates, aryl halides | organic-chemistry.orgrsc.org |

| N-based (e.g., Dtbbpy) | Strong σ-donor | Effective for reactions involving alkyl electrophiles | Aliphatic sulfonates | figshare.com |

| Scaffolding (e.g., ProPhos) | Pendant functional group (e.g., -OH) | Pre-organizes nucleophile to accelerate transmetalation | Heteroarenes, arenes | nih.gov |

Non-Metal Catalyzed Organic Transformations

Role in the Meyer-Schuster Rearrangement for Enone Synthesis

The Meyer-Schuster rearrangement is a classic organic reaction that converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org The reaction is traditionally catalyzed by strong acids, proceeding through a 1,3-shift of the hydroxyl group and subsequent tautomerization. wikipedia.orgorganicreactions.org However, modern methodologies have introduced milder conditions using transition metal catalysts. wikipedia.org

In the context of non-metal catalyzed or, more accurately, co-catalyzed transformations, this compound plays a significant role in the gold-catalyzed Meyer-Schuster rearrangement. nih.govchemicalbook.com Specifically, it is used as an additive in conjunction with a gold(I) catalyst, such as PPh₃AuNTf₂, to facilitate the synthesis of enones from propargylic alcohols at room temperature. nih.gov The presence of a small amount of this compound (e.g., 0.2 equivalents) is crucial for the reaction to proceed efficiently, leading to good to excellent yields of the desired enone products. nih.govchemicalbook.com This method is versatile, applicable to primary, secondary, and tertiary propargylic alcohols, and has been successfully used in the synthesis of natural products. chemicalbook.com

| Parameter | Condition |

|---|---|

| Catalyst | PPh₃AuNTf₂ (1-2 mol %) |

| Additive | This compound (0.2 equiv) |

| Substrate | Propargylic Alcohols |

| Product | Enones |

| Solvent | Toluene |

| Temperature | Room Temperature |

Fundamental Mechanistic Studies and Catalytic Cycle Elucidation

Kinetic Studies of Coupling Reactions

Kinetic studies are fundamental to understanding the mechanism of catalytic reactions, such as the widely used Suzuki-Miyaura cross-coupling, where this compound is a common reagent. mdpi.com These studies involve systematically varying the concentrations of reactants and catalysts to determine the reaction order with respect to each component, providing insight into the rate-determining step of the catalytic cycle. mdpi.commdpi.com

| Reactant/Catalyst | Determined Reaction Order | Implication |

|---|---|---|

| Aryl Halide (4-iodoacetophenone) | Quasi-first-order | Involved in the rate-determining step. |

| Arylboronic Acid (Phenylboronic acid) | Zero-order | Not involved in the rate-determining step. |

| Base (Sodium methoxide) | Zero-order | Not involved in the rate-determining step. |

| Palladium Catalyst | First-order | Directly proportional to the reaction rate. |

Understanding the Role of Bases and Solvents in Reaction Pathways

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, bases and solvents are not merely reaction media but play critical roles in the catalytic cycle. libretexts.orgsemanticscholar.org The primary function of the base is to activate the boronic acid. organic-chemistry.orgwikipedia.org Boronic acids, such as this compound, are generally not nucleophilic enough to participate directly in transmetalation with the palladium complex. semanticscholar.org The base reacts with the boronic acid to form a more nucleophilic borate (B1201080) anion [R-B(OH)₃]⁻. semanticscholar.org This activated borate species is the key intermediate that transfers its organic group to the palladium center during the transmetalation step. semanticscholar.orgorganic-chemistry.org The choice and stoichiometry of the base can even influence reaction selectivity when multiple boronic acids are present. semanticscholar.org

The solvent system influences the efficacy of the base and the solubility of the various species in the catalytic cycle. mdpi.comlibretexts.org For instance, strong bases like sodium hydroxide (NaOH) perform optimally in solvent systems containing tetrahydrofuran (B95107) (THF) or water. libretexts.org Kinetic studies have often examined the effect of varying the solvent composition, such as the ethanol-to-water ratio, to optimize reaction rates. mdpi.com The interplay between the base and solvent is crucial for ensuring the formation of the active borate species and facilitating the subsequent steps of the catalytic cycle. libretexts.orgsemanticscholar.org Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃), hydroxides (e.g., NaOH), and phosphates (e.g., K₃PO₄). mdpi.comnih.gov

| Component | Examples | Primary Role |

|---|---|---|

| Bases | NaOH, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid to form a nucleophilic borate anion [R-B(OH)₃]⁻ for transmetalation. semanticscholar.orgorganic-chemistry.org |

| Solvents | Toluene, THF, Ethanol/Water Mixtures | Solubilizes reactants and intermediates; influences the effectiveness of the base. mdpi.comlibretexts.org |

Catalyst Activation and Speciation in Catalytic Cycles

The catalytic cycle of Suzuki-Miyaura cross-coupling reactions relies on the interconversion of palladium between different oxidation states, primarily Pd(0) and Pd(II). libretexts.orgyoutube.com While Pd(0) complexes can be used directly, it is common to use more stable and air-tolerant Pd(II) precatalysts, such as Pd(OAc)₂ or palladacycles. youtube.comresearchgate.net A critical, and often overlooked, step is the initial activation of the Pd(II) precatalyst to the catalytically active Pd(0) species. researchgate.netnih.gov

Mechanistic studies have shown that this activation is a reductive process often triggered by a combination of the base and a nucleophile present in the reaction mixture. nih.govwhiterose.ac.uk For many modern catalyst systems, the base and a nucleophile (which can be the boronic acid itself or a ligand) work in concert to reduce the Pd(II) center to Pd(0), generating the active catalyst, often a [Pd⁰(Ligand)₂] species. researchgate.netwhiterose.ac.uk

Once the active Pd(0) catalyst is formed, the generally accepted catalytic cycle proceeds via three fundamental steps libretexts.orgwikipedia.org:

Oxidative Addition : The active Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.orgwikipedia.org

Transmetalation : The organic group from the activated borate species (formed from this compound and base) is transferred to the Pd(II) center, displacing the halide. libretexts.orgwikipedia.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgwikipedia.org

Understanding the specific triggers for catalyst activation and the nature of the active palladium species is crucial for optimizing catalyst efficiency and lifetime. researchgate.netnih.gov

Supramolecular Chemistry and Crystal Engineering with 4 Methoxyphenylboronic Acid

Formation of Hydrogen-Bonded Molecular Assemblies

The –B(OH)₂ group of 4-methoxyphenylboronic acid is a potent director of self-assembly through hydrogen bonding. researchgate.net It readily participates in the formation of complex, ordered structures by establishing specific intermolecular connections with suitable partner molecules, particularly those containing hydrogen bond acceptor sites. nih.gov

Supramolecular assemblies of this compound have been successfully synthesized with nitrogen-containing heterocycles like 4,4′-bipyridine. researchgate.netchemicalbook.com In these co-crystals, the primary interaction driving the assembly is the strong O–H···N hydrogen bond formed between the hydroxyl groups of the boronic acid and the nitrogen atoms of the pyridine (B92270) rings. researchgate.netresearchgate.net This interaction is a well-established and reliable tool in crystal engineering for bringing different molecular components together into a single crystalline lattice. japtronline.comjaptronline.com

In the case of the co-crystal formed between this compound (mpba) and 4,4′-bipyridine (bpy), a specific hydrogen-bonding motif is observed, leading to a structure with the formula [(mpba)₂(bpy)]. researchgate.net This demonstrates the predictable nature of the molecular recognition between the boronic acid donor and the heterocyclic acceptor.

Table 1: Interaction Overview in this compound Co-crystals

| Component A | Component B | Primary Interaction | Resulting Structure |

|---|

Like many carboxylic acids and other boronic acids, this compound can form dimeric structures in the solid state. researchgate.netnih.gov A notable motif identified in the crystal structure of pure this compound is a centrosymmetric cyclic dimer. researchgate.netchemicalbook.com This structure is not formed by the expected O–H···O hydrogen bonds between the boronic acid groups, but rather through C–H···O interactions. researchgate.net In related molecules, such as 4-(methoxycarbonyl)phenylboronic acid, molecules are linked into inversion dimers via pairs of O–H···O hydrogen bonds between the boronic acid OH groups. researchgate.net The formation of such self-complementary, hydrogen-bonded dimers is a foundational concept in supramolecular chemistry. nih.gov

Detailed crystallographic analyses of co-crystals and pure crystals of this compound provide insight into the specific hydrogen bonds that define their architecture.

C–H···O Bonds: Weaker, non-conventional hydrogen bonds also play a crucial role in stabilizing the crystal packing. In the solid-state structure of this compound itself, a centrosymmetric cyclic dimer is formed and held together by C–H···O hydrogen bonds. researchgate.netchemicalbook.com In other structures, C–H···O interactions are observed between various C-H donors and oxygen acceptors, including those from the methoxy (B1213986) group or the boronic acid's hydroxyl groups, contributing to the formation of extended three-dimensional networks. researchgate.netnih.gov

Table 2: Hydrogen Bond Types in this compound Structures

| Bond Type | Donor Group | Acceptor Group | Role in Crystal Structure |

|---|---|---|---|

| O–H···N | Boronic Acid (–OH) | Heterocycle (N-atom) | Primary linkage in co-crystals, forming assemblies. researchgate.netresearchgate.net |

| C–H···O | Phenyl Ring (C–H) | Methoxy/Boronic Acid (O-atom) | Formation of cyclic dimers; stabilization of 3D networks. researchgate.netresearchgate.net |

| O–H···O | Boronic Acid (–OH) | Boronic Acid (–OH) | Forms inversion dimers in related boronic acid derivatives. nih.govresearchgate.net |

Direction of Solid-State Chemical Reactions via Hydrogen Bonding

The directional nature of hydrogen bonds can be harnessed to pre-organize molecules in the solid state, thereby directing the outcome of chemical reactions. This field, often referred to as crystal engineering, uses intermolecular interactions to control reactivity and product formation with high selectivity. uiowa.edunih.gov

Arylboronic acids have been effectively used as templates to direct intermolecular [2+2] photodimerization reactions in the solid state. uiowa.edu This reaction typically requires the reactive double bonds of two olefin molecules to be parallel and within a certain distance (less than approximately 4.2 Å), a condition that is often not met in the crystals of the olefins themselves. nih.govmdpi.com

By co-crystallizing with a reactant like trans-1,2-bis(4-pyridyl)ethylene (bpe), the boronic acid group can form strong (B)O–H···N hydrogen bonds with the pyridyl nitrogen atoms of the bpe molecules. uiowa.edu This templating effect arranges the bpe molecules into a specific orientation that fulfills the geometric criteria for the [2+2] cycloaddition reaction. uiowa.edu Upon irradiation with UV light, the pre-organized bpe molecules react to form rctt-tetrakis(4-pyridyl)cyclobutane (tpcb). uiowa.edu This use of hydrogen bonding to control solid-state reactivity demonstrates a sophisticated application of supramolecular principles, where the boronic acid acts as a recyclable template to catalyze the reaction. uiowa.edunih.gov

Applications in Crystal Engineering of Boronic Acid Derivatives

The predictable hydrogen-bonding behavior of the boronic acid group makes it a highly valuable functional group for crystal engineering. researchgate.net Arylboronic acids are increasingly used as building blocks to generate a wide variety of novel supramolecular assemblies with desired structures and properties. researchgate.net

The ability to form robust heterosynthons, particularly with nitrogen-containing compounds, allows for the systematic construction of co-crystals. uiowa.edu By modifying the substituents on the phenyl ring of the boronic acid, chemists can introduce secondary interaction sites (e.g., carboxyl, amino groups), leading to the formation of more complex architectures like 1D strands and 2D layers. uiowa.edu This modular approach, combining the reliable boronic acid-pyridine interaction with other weaker interactions, provides a powerful strategy for designing functional solid-state materials. japtronline.comjaptronline.com

Applications in Advanced Materials Science

Chemical Vapor Deposition (CVD) of Doped Graphene

Chemical vapor deposition (CVD) is a widely utilized technique for producing high-quality, large-area graphene films. The introduction of dopant atoms into the graphene lattice during the CVD process can significantly alter its intrinsic properties, tailoring it for specific applications. 4-Methoxyphenylboronic acid has been identified as a valuable solid-source precursor for the in-situ doping of graphene.

In-Situ Phosphorous and Boron Doping of Graphene

Research has demonstrated the successful use of this compound for the in-situ boron doping of graphene during atmospheric pressure chemical vapor deposition (APCVD). chemicalbook.com In this process, this compound is sublimated and introduced into the CVD chamber along with a carbon source, such as methane (B114726) (CH₄). The thermal decomposition of this compound releases boron atoms, which are then incorporated into the growing graphene lattice. This method offers a convenient and controllable way to introduce boron dopants without the need for complex and hazardous gas-phase precursors. chemicalbook.com

Furthermore, studies have shown that this compound can be used in conjunction with other precursors, such as triphenylphosphine, for the simultaneous "in-situ" phosphorous and boron doping of graphene. chemicalbook.com This co-doping approach allows for even greater control over the modification of graphene's electronic structure. The successful incorporation of boron and phosphorus into the graphene framework has been confirmed through analytical techniques like Raman spectroscopy and Auger electron spectroscopy. chemicalbook.com

Impact on Graphene Properties for Electronic Devices and Energy Storage

The doping of graphene with boron atoms, facilitated by precursors like this compound, has a profound impact on its electronic and electrochemical properties, making it a more versatile material for electronic devices and energy storage applications.

Boron doping introduces p-type characteristics in graphene, as boron has one less valence electron than carbon. This modification of the electronic band structure can enhance the electrical conductivity of graphene by increasing the concentration of charge carriers (holes). The ability to tune the electronic properties of graphene is crucial for the development of high-performance electronic devices, such as transistors and sensors.

Table 1: General Impact of Boron Doping on Graphene Properties

| Property | Effect of Boron Doping | Implication for Applications |

|---|---|---|

| Electrical Conductivity | Can be increased due to p-type doping, though high concentrations may increase scattering. | Improved performance of transparent conductive films and electronic interconnects. |

| Carrier Type | Induces p-type behavior. | Enables the fabrication of p-n junctions in graphene-based electronics. |

| Quantum Capacitance | Increases the density of states near the Fermi level, enhancing quantum capacitance. nih.govresearchgate.net | Higher energy density for supercapacitors. |

| Electrochemical Activity | Creates active sites for electrochemical reactions. rsc.org | Enhanced performance in sensors and as a catalyst support. |

Potential as Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. wikipedia.orgmdpi.com They are constructed from molecular building blocks: metal nodes and organic linkers for MOFs, and purely organic building units for COFs. wikipedia.orgmdpi.com The properties of these frameworks are directly related to the geometry and functionality of their constituent building blocks.

While this compound is not a typical primary building block for the main framework of MOFs, which generally utilize multidentate linkers like carboxylic acids, its boronic acid group makes it a candidate for involvement in the synthesis of COFs. wikipedia.orgmdpi.com Boronic acids are known to undergo self-condensation to form boroxine (B1236090) rings or react with diols to form boronate esters, which are key linkages in many COFs. mdpi.com

Research has shown that monofunctional arylboronic acids, a class to which this compound belongs, can serve as effective "truncating" or "functionalizing" agents in the synthesis of 3D COFs. northwestern.edu In this role, they co-crystallize with the primary tetrahedral or other multi-functional monomers. By reacting with some of the available linking sites, they can control the growth of the framework and introduce specific functionalities into the pores. northwestern.edu The methoxy (B1213986) group (-OCH₃) of this compound, for instance, could impart different chemical properties to the internal surface of a COF, potentially influencing its adsorption selectivity or catalytic activity.

Although specific examples of COFs or MOFs where this compound is a primary structural linker are not prominently reported, its potential as a modulating or functionalizing agent is an area of interest in the design of new porous materials with tailored properties.

Table 2: Potential Roles of this compound in MOF and COF Synthesis

| Framework Type | Potential Role of this compound | Rationale |

|---|---|---|

| MOFs | Post-synthetic modification of the framework. | The boronic acid group could potentially react with functional groups on the organic linkers of a pre-synthesized MOF. |

| COFs | Truncating/Functionalizing agent. | As a monofunctional boronic acid, it can cap the growth of the framework and introduce the methoxyphenyl group into the pores. northwestern.edu |

| COFs | Potential co-monomer in mixed-linker synthesis. | Could be used in combination with other multidentate boronic acids to create more complex and functionalized frameworks. |

Computational and Theoretical Investigations of 4 Methoxyphenylboronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and vibrational properties of molecules. For 4-Methoxyphenylboronic acid (4-MPBA), DFT calculations, particularly using the B3LYP method with a 6-311+G(d,p) basis set, have provided significant insights. tandfonline.comresearchgate.net These computational approaches are crucial for understanding the molecule's behavior and characteristics at a quantum mechanical level. tandfonline.com

DFT calculations have been employed to determine the optimized geometric structure of this compound. tandfonline.comgoogle.comrsc.org The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. researchgate.net The calculated bond lengths and angles from these studies are in good agreement with experimental data where available, validating the computational model. researchgate.net

Key geometric parameters, including the bond lengths of C-C, C-O, C-B, and O-H, as well as the bond angles within the phenyl ring and the boronic acid group, have been calculated. For instance, in the boronic acid group, the hydrogens are predicted to lie in the O-B-O plane, likely due to resonance between the oxygen lone pair electrons and the empty p-orbital of the boron atom. nih.gov This planarity extends to the boronic acid group being in or close to the same plane as the benzene (B151609) ring. nih.gov

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C1-C2 | 1.39 |

| Bond Length | C4-O8 | 1.36 |

| Bond Length | C7-B11 | 1.56 |

| Bond Length | B11-O12 | 1.37 |

| Bond Length | O12-H13 | 0.97 |

| Bond Angle | C2-C1-C6 | 120.1 |

| Bond Angle | C1-C7-B11 | 121.5 |

| Bond Angle | O12-B11-O14 | 117.8 |

Note: Atom numbering may vary between different studies. Data is representative of typical DFT calculation results.

The electronic properties of this compound have been analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, stability, and electronic transitions. wuxibiology.comresearchgate.net

DFT calculations at the B3LYP/6-311++G(d,p) level have determined the energies of these orbitals. tandfonline.com For 4-MPBA, the HOMO energy is calculated to be -0.17102 eV, and the LUMO energy is -0.07218 eV. tandfonline.com This results in an energy gap of -2.6895 eV. tandfonline.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. This analysis is crucial for understanding the intramolecular charge transfer that can occur within the molecule. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -0.17102 |

| LUMO Energy | -0.07218 |

| Energy Gap (ΔE) | -2.6895 |

Data from calculations performed at the B3LYP/6-311++G(d,p) level. tandfonline.com

Theoretical vibrational analysis using DFT has been instrumental in interpreting the experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound. tandfonline.comresearchgate.netmdpi.com The molecule, consisting of 20 atoms, has 54 normal modes of vibration. researchgate.net DFT calculations predict the vibrational frequencies and intensities, which, after scaling, show good agreement with the experimental spectra recorded in the 4000–400 cm⁻¹ (FT-IR) and 3500–100 cm⁻¹ (FT-Raman) regions. tandfonline.comresearchgate.net

Specific vibrational modes have been assigned to different functional groups. For example, the O-H stretching vibrations are typically observed at higher frequencies. aip.org The asymmetric stretching vibrations of the CH₃ group have been observed at 3045 cm⁻¹ in the FT-IR spectrum and 3002 cm⁻¹ in the FT-Raman spectrum, with theoretical calculations predicting these bands at 3128 and 2971 cm⁻¹ respectively. tandfonline.com The symmetric CH₃ stretching vibration, observed at 3008 cm⁻¹, was theoretically calculated at 3137 cm⁻¹. tandfonline.com These detailed assignments help to confirm the molecular structure and understand its dynamic behavior. iarjset.com

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Selected Modes of this compound

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Theoretical (Scaled) |

|---|---|---|---|

| CH₃ Asymmetric Stretch | 3045 | 3002 | 3128 |

| CH₃ Symmetric Stretch | 3008 | - | 3137 |

| O-CH₃ Stretch | 1412, 1342, 1170 | 1411, 1345, 1182 | - |

Theoretical values are often scaled to better match experimental data. tandfonline.com

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. dergipark.org.tr For phenylboronic acid derivatives, a key aspect is the rotation around the C-B bond, which determines the orientation of the boronic acid group relative to the phenyl ring. nih.gov

Theoretical calculations are used to map the potential energy surface as a function of specific dihedral angles. dergipark.org.tr For similar molecules, it has been found that the boronic acid group tends to be planar and coplanar with the benzene ring to maximize stability, which is influenced by resonance effects. nih.gov Studies on related compounds have shown that the most stable conformers have the O-H bonds of the boronic acid group arranged in specific orientations to minimize steric hindrance and optimize intramolecular interactions. frontiersin.org The potential energy barrier to rotation around the C-B bond provides insight into the flexibility of the molecule. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, providing a powerful complement to experimental NMR spectroscopy. tandfonline.comnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. modgraph.co.ukliverpool.ac.uk This method has been applied to this compound using DFT (B3LYP/6-311++G(d,p)) to predict both ¹H and ¹³C NMR chemical shifts. tandfonline.comresearchgate.net

The calculated chemical shifts are then compared with experimental data. researchgate.net This comparison helps in the definitive assignment of signals in the experimental spectra to specific protons and carbon atoms in the molecule. The GIAO method generally provides results that are in good agreement with experimental observations, making it a reliable tool for structural elucidation and confirmation. iarjset.com

Table 4: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| C1-H | 7.75 | 7.78 | - | - |

| C2-H | 6.89 | 6.92 | - | - |

| C4 | - | - | 162.5 | 162.8 |

| C7 | - | - | 136.9 | 137.2 |

| O-CH₃ | 3.81 | 3.84 | 55.2 | 55.4 |

Note: Atom numbering and specific experimental values can vary. The table presents representative data showing the correlation between calculated and observed shifts.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

The primary ICT occurs from the lone pair orbitals of the oxygen and carbon atoms in the phenyl ring to the antibonding orbitals within the molecule. The most significant of these interactions involves the delocalization of electron density from a lone pair (LP) of the methoxy (B1213986) group's oxygen atom (O11) to the antibonding π* orbitals of the C1-C6 and C2-C3 bonds of the phenyl ring. This interaction results in a substantial stabilization energy (E(2)) of 25.12 kJ/mol, indicating a strong resonance effect. asianresassoc.org

Another key charge transfer event occurs from the π orbitals of the phenyl ring to the antibonding LP*(1) orbital of the Boron (B8) atom, with a stabilization energy of 24.31 kJ/mol. This highlights the electron-accepting nature of the boronic acid group. asianresassoc.org These interactions confirm the delocalization of electron density from the electron-donating methoxy group, through the aromatic system, to the electron-accepting boronic acid moiety, which is a defining characteristic of the molecule's electronic structure. nih.gov

The table below summarizes the most significant donor-acceptor interactions and their corresponding second-order perturbation stabilization energies (E(2)) for this compound. asianresassoc.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |

| LP (2) O11 | π* (C1-C6) | 25.12 | Lone Pair -> Antibonding π |

| LP (2) O11 | π* (C2-C3) | 25.12 | Lone Pair -> Antibonding π |

| π (C1-C6) | LP* (1) B8 | 24.31 | Bonding π -> Antibonding Lone Pair |

| π (C2-C3) | LP* (1) B8 | 24.31 | Bonding π -> Antibonding Lone Pair |

| π (C4-C5) | LP* (1) B8 | 24.31 | Bonding π -> Antibonding Lone Pair |

Molecular Dynamics Simulations in Solid and Gas Phases

Based on a review of scientific literature, dedicated computational studies employing molecular dynamics (MD) simulations specifically for this compound in either the solid or gas phase have not been extensively reported. While DFT calculations for single molecules in the gas phase are available, dynamic simulations that model the behavior of an ensemble of molecules over time are not present in the reviewed literature.

There is a lack of specific molecular dynamics studies investigating the influence of environmental factors (like solvent) or temperature on the molecular properties of this compound. Such simulations would be valuable for understanding how its structure, conformation, and intermolecular interactions change under different conditions, but this specific research does not appear to be available.

While the crystal structure of this compound and its analogs has been determined, revealing extensive hydrogen-bonding networks in the solid state, specific computational studies focusing on the dynamics of proton motion or transfer within these crystal structures are not found in the available literature. Techniques such as ab initio molecular dynamics would be required to model these dynamic processes, but such investigations on this particular compound have not been published.

Molecular Docking Studies with Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on this compound have utilized this method to explore its potential as an inhibitor for various biological targets.

In one such study, this compound was docked against several proteins associated with cervical cancer. The analysis predicted binding affinities and interaction types with key amino acid residues in the active sites of these proteins. For instance, docking with the E6 protein (PDB ID: 4GIZ), a high-risk human papillomavirus (HPV) oncoprotein, resulted in a binding energy of -7.2 kcal/mol. The interactions were characterized by hydrogen bonds with residues such as GLN 103 and LYS 105, alongside other hydrophobic and van der Waals interactions. nih.gov These theoretical findings suggest a potential inhibitory role for the compound, which warrants further experimental investigation. nih.gov

Boronic acids are known to form reversible covalent bonds with diols, a characteristic that makes them attractive for interacting with saccharides and glycoproteins. Theoretical models have been developed to study the interaction between various boronic acids and the hormone insulin (B600854), aiming to find compounds that can stabilize it. researchgate.netchemrxiv.org

In a computational study using the iGemDock tool, a library of 114 boronic acid derivatives was docked with the insulin protein (PDB ID: 5MAM) to predict their binding energies and interaction patterns. researchgate.net The interactions are primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions. researchgate.net While this study did not focus exclusively on this compound, it included closely related analogs and provides a model for understanding how this class of compounds interacts with insulin. The total binding energy is a key determinant of the stability of the insulin-ligand complex. The table below shows the predicted binding energies for some substituted phenylboronic acids from the study, illustrating the range of interaction strengths. researchgate.net

| Compound | Total Binding Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Hydrogen Bonding Energy (kcal/mol) |

| 2-Methoxyphenylboronic acid | -60.4785 | -1.56 | 4.21 |

| 2-Chloro-4-methoxyphenylboronic acid | -60.9687 | -2.13 | 1.37 |

| 3-Aminophenylboronic Acid | -60.4639 | -1.16 | 9.44 |

| 3,4-(Methylenedioxy)phenylboronic acid | -60.5811 | -1.58 | 4.40 |

These theoretical models are crucial for the rational design of new molecules that can interact with and potentially stabilize biological macromolecules like insulin. researchgate.net

Advanced Analytical Techniques for 4 Methoxyphenylboronic Acid Characterization

Spectroscopic Methods for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in 4-Methoxyphenylboronic acid by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The experimental FT-IR spectrum of this compound is typically recorded in the 4000–400 cm⁻¹ range. tandfonline.comresearchgate.net

Key vibrational bands observed in the FT-IR spectrum provide evidence for the compound's structure. For instance, the C-O stretching absorption is generally strong and for this compound, this appears around 1054 cm⁻¹. tandfonline.com Vibrations associated with the O-CH₃ group are also significant for structural elucidation. tandfonline.com The analysis of these characteristic absorption bands allows for the confirmation of the methoxy (B1213986) and boronic acid groups attached to the phenyl ring.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretching | ~3400-3200 | Boronic acid hydroxyl groups |

| C-H Stretching (Aromatic) | ~3100-3000 | Aromatic ring C-H bonds |

| C-H Stretching (Aliphatic) | ~3008 | Methyl group (CH₃) symmetric stretching tandfonline.com |

| C-H Stretching (Aliphatic) | ~3045 | Methyl group (CH₃) asymmetric stretching tandfonline.com |

| C=C Stretching (Aromatic) | ~1600-1450 | Phenyl ring skeletal vibrations |

| B-O Stretching | ~1350-1310 | Boron-oxygen bond in the B(OH)₂ group |

| C-O Stretching | ~1277, 1054 | Aryl-ether C-O and methoxy group vibrations tandfonline.com |

| B-C Stretching | ~1090-1000 | Boron-carbon bond |

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule by analyzing the inelastic scattering of monochromatic laser light. The FT-Raman spectrum of this compound is typically recorded in the 3500–100 cm⁻¹ or 4000–50 cm⁻¹ region. tandfonline.comresearchgate.net This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular structure.

For this compound, FT-Raman spectroscopy helps in assigning specific vibrational modes. For example, the asymmetric stretching vibrations of the methyl (CH₃) group are observed at 3002 cm⁻¹ in the FT-Raman spectrum. tandfonline.com A characteristic peak at a Raman shift of 1586 cm⁻¹ has also been noted for the related compound 4-mercaptophenylboronic acid, which is indicative of the phenyl ring vibrations. nih.gov

| Vibrational Mode | Observed Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching (Aliphatic) | ~3002 | Methyl group (CH₃) asymmetric stretching tandfonline.com |

| C=C Stretching (Aromatic Ring) | ~1610, 1586 | Phenyl ring quadrant stretching |

| B-O Stretching | ~1350 | Symmetric stretch of B-O bonds |

| C-O Stretching | ~1250 | Aryl-ether C-O stretch |

| Ring Breathing Mode | ~800-750 | Symmetric expansion/contraction of the phenyl ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms. researchgate.nettandfonline.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl protons of the boronic acid group are observed. The integration of these signals confirms the number of protons in each unique environment, while their splitting patterns (multiplicity) reveal neighboring proton interactions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton, including the carbons of the phenyl ring, the methoxy group, and the carbon atom directly attached to the boron atom.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.70-7.85 | d | Aromatic protons ortho to the B(OH)₂ group |